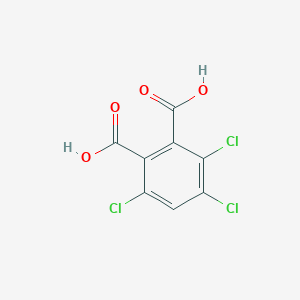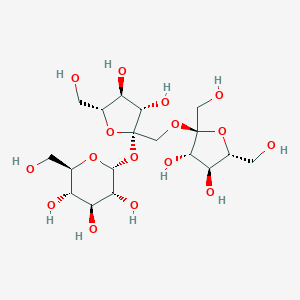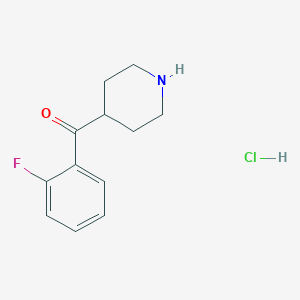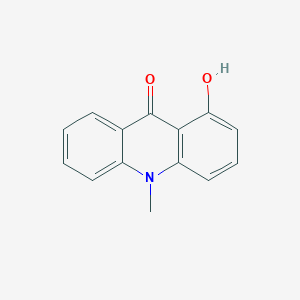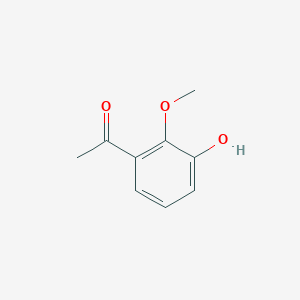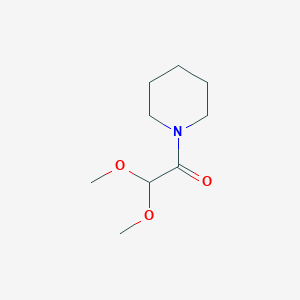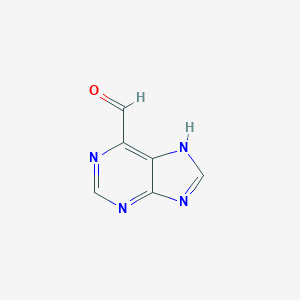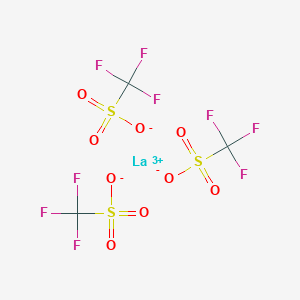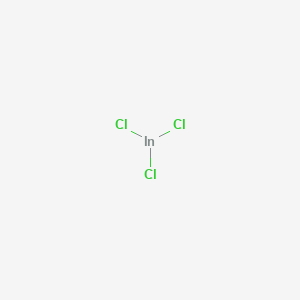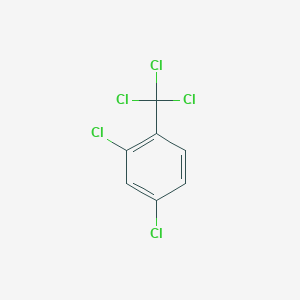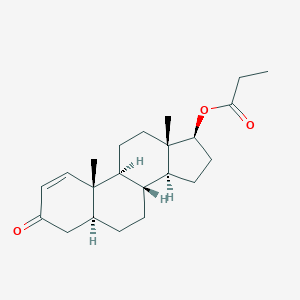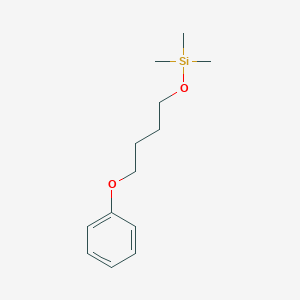
Trimethyl(4-phenoxybutoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(4-phenoxybutoxy)silane is a chemical compound that is used in various scientific research applications. It is a silane coupling agent that is commonly used as a surface modifier for inorganic materials, such as glass, ceramics, and metals. This compound is known for its ability to improve the adhesion between inorganic materials and organic polymers, making it a valuable tool in the field of materials science.
Mécanisme D'action
The mechanism of action of trimethyl(4-phenoxybutoxy)silane involves the formation of covalent bonds between the silane molecule and the inorganic material surface. This results in the formation of a stable, hydrophobic surface that is more compatible with organic polymers. The presence of the phenoxy group in the molecule also provides additional anchoring points for the organic polymer, further improving the adhesion between the two materials.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of trimethyl(4-phenoxybutoxy)silane. However, it is considered to be a relatively safe compound with low toxicity. It is not known to have any significant effects on human health or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The use of trimethyl(4-phenoxybutoxy)silane in lab experiments offers several advantages, including its ability to improve the adhesion between inorganic materials and organic polymers, which can lead to the development of new functional materials. However, there are also some limitations to its use, such as its limited solubility in certain solvents and its potential for hydrolysis under certain conditions.
Orientations Futures
There are several future directions for the use of trimethyl(4-phenoxybutoxy)silane in scientific research. One potential area of application is in the development of new functional materials with improved mechanical and thermal properties. Another area of interest is in the development of new surface modification techniques for a range of inorganic materials. Additionally, the use of this compound in the synthesis of hybrid materials and composites is an area of growing interest.
Méthodes De Synthèse
Trimethyl(4-phenoxybutoxy)silane can be synthesized through a variety of methods, including the reaction of 4-phenoxybutanol with trimethylchlorosilane. This reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as toluene. The resulting product is then purified through distillation or chromatography.
Applications De Recherche Scientifique
Trimethyl(4-phenoxybutoxy)silane is widely used in scientific research applications, particularly in the field of materials science. It is commonly used as a surface modifier for inorganic materials, such as glass, ceramics, and metals, to improve the adhesion between these materials and organic polymers. This compound is also used in the synthesis of various functional materials, such as polymer composites and hybrid materials.
Propriétés
Numéro CAS |
16654-51-6 |
|---|---|
Nom du produit |
Trimethyl(4-phenoxybutoxy)silane |
Formule moléculaire |
C13H22O2Si |
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
trimethyl(4-phenoxybutoxy)silane |
InChI |
InChI=1S/C13H22O2Si/c1-16(2,3)15-12-8-7-11-14-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 |
Clé InChI |
AQPFBTNJBOXHDH-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCCCOC1=CC=CC=C1 |
SMILES canonique |
C[Si](C)(C)OCCCCOC1=CC=CC=C1 |
Synonymes |
Trimethyl(4-phenoxybutoxy)silane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



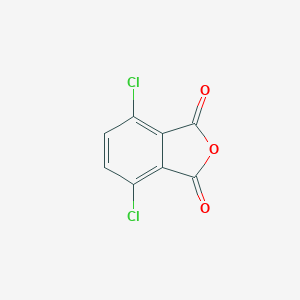
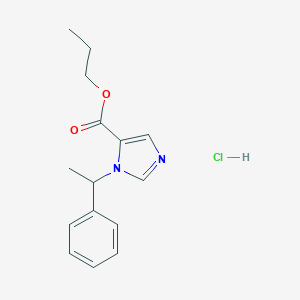
![tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate](/img/structure/B104853.png)
